Product packaging for Circulin B(Cat. No.:CAS No. 20905-50-4)

Circulin B

Cat. No.: B14708785
CAS No.: 20905-50-4
M. Wt: 1155.4 g/mol
InChI Key: DRHFCEIZVVAMEH-GZQYODANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Circulin B is a macrocyclic peptide belonging to the cyclotide family, a class of proteins characterized by a head-to-tail cyclized peptide backbone and a knotted arrangement of three disulfide bonds, known as a cyclic cystine knot (CCK) motif . This unique topology provides exceptional stability against enzymatic and thermal degradation, making it an excellent scaffold for peptide-based drug design and structural studies . The cyclotide acts as a plant defense peptide with broad-spectrum activity against various Gram-positive and Gram-negative bacteria, as well as fungi . Its proposed mechanism of action involves membrane disruption, a trait common to many antimicrobial peptides; the presence and location of cationic residues in its structure are considered crucial for its effectiveness, particularly against Gram-negative bacteria . Beyond its antimicrobial applications, this compound has demonstrated a potent inhibitory cytopathic effect on the replication of the human immunodeficiency virus (HIV), highlighting its significant value in virology and infectious disease research . Computational analyses have shown that this compound possesses superior structural stability compared to other cyclotides like Circulin A, supported by favorable parameters for root mean square deviation (RMSD), radius of gyration, and hydrophobicity, which also contribute to a favorable membrane-associated free energy . The synthesis of such circular proteins is achievable through advanced entropy-driven chemical ligation methods, which efficiently overcome the challenges of macrocyclization for large, cysteine-rich peptides . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H98N16O13 B14708785 Circulin B CAS No. 20905-50-4

Properties

CAS No.

20905-50-4

Molecular Formula

C52H98N16O13

Molecular Weight

1155.4 g/mol

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide

InChI

InChI=1S/C52H98N16O13/c1-9-29(6)40-51(80)63-34(16-22-55)43(72)61-36(18-24-57)48(77)67-41(30(7)69)50(79)58-25-19-37(46(75)60-33(15-21-54)45(74)65-38(26-28(4)5)49(78)66-40)62-44(73)35(17-23-56)64-52(81)42(31(8)70)68-47(76)32(14-20-53)59-39(71)13-11-10-12-27(2)3/h27-38,40-42,69-70H,9-26,53-57H2,1-8H3,(H,58,79)(H,59,71)(H,60,75)(H,61,72)(H,62,73)(H,63,80)(H,64,81)(H,65,74)(H,66,78)(H,67,77)(H,68,76)/t29-,30+,31+,32-,33-,34-,35-,36-,37-,38+,40-,41-,42-/m0/s1

InChI Key

DRHFCEIZVVAMEH-GZQYODANSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC(C)C)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)C)[C@@H](C)O)CCN)CCN

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCN)NC(=O)C(CCN)NC(=O)C(C(C)O)NC(=O)C(CCN)NC(=O)CCCCC(C)C)C(C)O)CCN)CCN

Origin of Product

United States

Natural Occurrence and Biological Context

Plant Sources and Distribution

Circulin B was initially isolated from the African tropical tree Chassalia parvifolia, a plant species within the Rubiaceae family acs.orgresearchgate.netmdpi.compnas.org. The Rubiaceae family is a known source of cyclotides, although they are also found in other plant families, including Violaceae, Cucurbitaceae, Fabaceae, Solanaceae, and Apocynaceae uq.edu.autubitak.gov.trresearchgate.netmdpi.comxiahepublishing.com. While cyclotides are widely distributed in the Violaceae family, they are found in approximately 5% of plants in the Rubiaceae family xiahepublishing.com.

Cyclotides, including this compound, can be present in various tissues of the host plant, such as roots, stems, leaves, flowers, and seeds xiahepublishing.com. Individual plants can contain a diverse suite of cyclotides, sometimes up to 100 different variants researchgate.net.

Role in Plant Defense Mechanisms

The natural function of cyclotides, including this compound, is widely believed to be in the defense of host plants against pests and pathogens researchgate.netuniprot.orgnih.govwindows.net. Their remarkable stability, conferred by the cyclic structure and the cyclic cystine knot, makes them particularly well-suited for this role in the plant environment uq.edu.autubitak.gov.tr.

Research findings support the role of this compound in plant defense through its antimicrobial properties. This compound has demonstrated activity against both Gram-positive and Gram-negative bacteria pnas.orguniprot.orgresearchgate.net. For instance, studies have shown potent activity against Escherichia coli with a minimum inhibitory concentration of 0.41 µM pnas.org. While Circulin A and kalata B1 primarily show activity against Gram-positive bacteria, this compound exhibits a broader spectrum of activity against both types of bacteria researchgate.netucb.br.

Detailed research findings highlight the structural features of this compound that may contribute to its activity. Computational investigations comparing Circulin A and this compound suggest that this compound exhibits greater structural stability, supported by parameters such as intra-molecular interactions, secondary structure, hydrophobicity (67.34%), and disulfide bond distances nih.gov. The functional activity, assessed by membrane associated free energy (-4.10 kcal/mol), also favored this compound, suggesting it as a potentially effective template for developing peptide-based antimicrobial and antiviral agents nih.gov.

The antimicrobial activities of cyclotides, including this compound, were first reported in 1999 tubitak.gov.tr. Subsequent studies have continued to investigate their potential, reinforcing their significance in the context of plant defense tubitak.gov.trmdpi.com.

Table 1: Selected Biological Activities of this compound

ActivityDescriptionReferences
AntibacterialActive against Gram-positive and Gram-negative bacteria. Potent activity against E. coli. pnas.orguniprot.orgresearchgate.net
Plant DefenseProbably participates in a plant defense mechanism. uniprot.org

Table 2: Structural Properties of this compound

PropertyValueUnitSource
Molecular Weight1155.4 g/mol PubChem nih.gov
Molecular FormulaC52H98N16O13-PubChem nih.gov
XLogP3-3.3-PubChem nih.gov
Rotatable Bond Count13-PubChem nih.gov
Hydrogen Bond Donor Count11-PubChem nih.gov
Hydrogen Bond Acceptor Count14-PubChem nih.gov

Note: Data compiled from PubChem CID 10374062.

Structural Elucidation and Characterization

Primary Sequence Determination

The primary sequence of Circulin B consists of 31 amino acid residues. ebi.ac.ukuniprot.orgmdpi.com Initial attempts to determine the sequence using standard methods like Edman sequencing were complicated by its head-to-tail cyclized backbone. nih.gov The cyclic nature of this compound, along with Circulin A, was revealed through further analysis, which explained their resistance to Edman sequencing. nih.gov The sequence of this compound has been determined and is available in databases such as UniProt (Accession: P56879). uniprot.orgbicnirrh.res.in

This compound Primary Sequence GVIPCGESCVFIPCISTLLGCSCKNKVCYRN mdpi.com

Disulfide Linkage Pattern Analysis (Cyclic Cystine Knot Motif)

This compound contains six conserved cysteine residues that form three disulfide bonds. uniprot.orgresearchgate.netpnas.org These disulfide bonds, along with the cyclic peptide backbone, create the cyclic cystine knot (CCK) motif. researchgate.netnih.govuq.edu.aupnas.org The disulfide connectivity in this compound follows a specific pattern: Cys I-Cys IV, Cys II-Cys V, and Cys III-Cys VI, based on their position in the linear sequence. pnas.orgnih.govpnas.org This arrangement is characterized by one disulfide bond threading through the ring formed by the other two disulfide bonds and the intervening peptide segments, resulting in a knotted topology. pnas.orgpnas.orgacs.orguq.edu.au

The cystine-knot motif of circulins was initially suggested by NMR data and later confirmed through methods such as partial acid hydrolysis and mass spectrometry, as well as total chemical synthesis and comparison with native samples. pnas.orgnih.gov This knotted structure is a key contributor to the rigidity and stability of this compound. pnas.orgacs.org

Three-Dimensional Solution Structure Determination (e.g., NMR Spectroscopy, PDB ID: 2ERI)

The three-dimensional solution structure of this compound has been determined using two-dimensional 1H NMR spectroscopy. nih.govresearchgate.netacs.orguq.edu.au The structure is compact and well-defined, incorporating a distorted triple-stranded β-sheet, a short 310 helical segment, and several turns. researchgate.net The structure is stabilized by the three disulfide bonds, which are largely buried within the core of the protein. researchgate.net

The solution structure of this compound is available in the Protein Data Bank (PDB) with the accession ID 2ERI. nih.govebi.ac.uknih.govwwpdb.orgpdbj.orgrcsb.orgresearchgate.net This structure was deposited on October 24, 2005, and released on November 15, 2005. nih.govwwpdb.org The determination of this structure has been crucial for understanding the relationship between the structure and biological activities of this compound. researchgate.net

Comparative Structural Analysis with Other Cyclotides (e.g., Circulin A, Kalata B1)

This compound's structure has been compared with that of other cyclotides, such as Circulin A and Kalata B1. nih.govresearchgate.netpnas.orgacs.orgrcsb.org Cyclotides are broadly classified into two main subfamilies, bracelet and Möbius, based on structural features, including the presence or absence of a cis-Pro residue in loop 5. nih.govuq.edu.auuq.edu.aunih.gov Circulin A is a member of the bracelet subfamily, while this compound and Kalata B1 are considered members of the Möbius subfamily. nih.govnih.gov

Despite differences in primary sequence, particularly outside the conserved cysteine residues, cyclotides generally share a similar global fold characterized by the CCK motif and a β-sheet structure. pnas.orgacs.orgnih.govresearchgate.net For instance, the structures of Kalata B1 and Circulin A are very similar, both consisting of a triple-stranded β-sheet connected by turns, built around the sulfur core formed by the six cysteine residues. acs.org While Circulin A and this compound share the six conserved cysteine residues and form three disulfide bonds that contribute to their stability, they differ by 5 residues in their primary sequence. researchgate.net Computational studies analyzing structural parameters have suggested that this compound may be favored in terms of stability compared to Circulin A. nih.gov

Comparative analysis of cyclotide structures and activities suggests that the presence and location of cationic residues may be important for activity against Gram-negative bacteria. researchgate.net

Conformational Stability and Rigidity Studies

The cyclic backbone and the cyclic cystine knot motif confer exceptional conformational stability and rigidity to this compound. uniprot.orgresearchgate.netnih.govnih.govnih.govcabidigitallibrary.orgumich.eduthieme-connect.deasm.org This structural robustness makes cyclotides highly resistant to thermal, chemical, and enzymatic degradation, which would typically inactivate linear peptides. researchgate.netnih.govuq.edu.aumdpi.comuq.edu.auacs.org

Studies investigating the stability of this compound have employed computational methods, analyzing parameters such as intra-molecular interactions, secondary structure, hydrophobicity, root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration, ovality, angular deviation, surface area, hydrogen bond distribution, and disulfide bond distances. nih.gov These analyses have supported the inherent stability of this compound. nih.gov

The rigidity of the CCK motif is contributed by the extensively folded peptide backbone and the cross-bracing provided by the three disulfide bonds. pnas.orgacs.org The cystine knot occupies a significant portion of the interior space, forming a sulfur-rich core. pnas.org This structural rigidity is not only crucial for the peptide's biological activities but also makes cyclotides attractive scaffolds for peptide-based drug design due to their ability to stabilize grafted epitopes. nih.govuq.edu.aunih.gov

Data from computational studies comparing Circulin A and this compound have indicated that this compound exhibits favorable stability based on various structural parameters. nih.gov

Selected Physicochemical Properties of this compound

PropertyValueUnitSource
Molecular Weight3307.98Da cabidigitallibrary.org
Theoretical pI8.33 cabidigitallibrary.org
Estimated Half-life30hours cabidigitallibrary.org
Instability Index28.76 cabidigitallibrary.org
Grand Average of Hydropathicity0.642 cabidigitallibrary.org

Note: Instability index values below 40 suggest a stable peptide. cabidigitallibrary.org

Disulfide Bond Connectivity in this compound

Cysteine PairPosition in Sequence
Cys I - Cys IV5 - 21
Cys II - Cys V9 - 23
Cys III - Cys VI14 - 28

Based on the standard cyclotide numbering and confirmed connectivity. uniprot.orgpnas.orgnih.govpnas.org

Biosynthesis and Genetic Basis

Ribosomal Synthesis and Post-Translational Modifications

Circulin B is synthesized as a linear precursor peptide on ribosomes. nih.govnih.govwikipedia.org This precursor typically contains a signal peptide, an N-terminal prodomain, the mature cyclotide sequence (including the six conserved cysteine residues), and a C-terminal prodomain. mdpi.comxiahepublishing.compnas.org The ribosomal synthesis produces the linear polypeptide chain according to the genetic code. wikipedia.org

Following ribosomal synthesis, the linear precursor undergoes a series of post-translational modifications within the plant cell, likely in the endoplasmic reticulum. mdpi.compnas.org These modifications are essential for the maturation and bioactivity of this compound. Key post-translational events include the formation of disulfide bonds and the head-to-tail cyclization of the peptide backbone. nih.govnih.govresearchgate.net A conserved asparagine or aspartic acid residue in the C-terminal prodomain is thought to be critical for the cyclization process. researchgate.netnih.govuq.edu.au

Gene Cluster Identification and Analysis

The genes encoding cyclotides, including this compound, are typically organized within gene clusters. nih.gov Analysis of these gene clusters provides insights into the enzymes and proteins involved in the biosynthesis and maturation pathway. While specific details on the this compound gene cluster are not as extensively documented as for some other cyclotides like kalata B1, studies on related circular peptides and cyclotides from plants and bacteria offer analogous insights. nih.govbeilstein-journals.org

Research on the gene cluster involved in the production of circularin A, a circular bacteriocin (B1578144) from Clostridium beijerinckii, for instance, has identified several genes encoding proteins involved in production and secretion, including those with ATP-binding domains and membrane-spanning regions. nih.gov Homologues of some of these proteins have been found in gene clusters for other circular bacteriocins. nih.gov For plant cyclotides, the precursor proteins are encoded by genes that include domains for signal sequences and propeptides flanking the mature cyclotide sequence. mdpi.compnas.org

Enzymatic Cyclization and Disulfide Bond Formation Pathways

The formation of the cyclic backbone and the specific disulfide bond connectivity are critical enzymatic processes in this compound biosynthesis. The head-to-tail cyclization is a defining feature of cyclotides. researchgate.netnih.gov In plants, the enzyme asparaginyl endoproteinase (AEP) is considered crucial for this cyclization, mediating the formation of an amide bond between the C-terminus and the N-terminus of the mature peptide sequence. nih.govxiahepublishing.com A conserved asparagine or aspartic acid residue at the C-terminus of the cyclotide domain in the precursor is hypothesized to be involved in AEP-mediated cyclization. nih.govxiahepublishing.comuq.edu.au

The formation of the three disulfide bonds in this compound follows a specific connectivity pattern, forming the cyclic cystine knot motif. researchgate.netuq.edu.aunih.gov This motif involves a bonding pattern typically described as Cys I-IV, II-V, and III-VI. researchgate.netnih.gov The oxidative folding and disulfide bond formation likely occur in the endoplasmic reticulum, potentially guided by the precursor protein structure. mdpi.compnas.org While the precise enzymatic machinery for disulfide bond formation in this compound is not fully elucidated, studies on the synthesis of cyclotides have employed strategies involving selective oxidation to achieve the correct disulfide pairing, mimicking aspects of the natural process. pnas.orgnih.govrsc.org Chemical synthesis approaches have utilized methods involving orthogonal protecting groups for cysteine residues to control the formation of disulfide bonds in a stepwise manner. uq.edu.aunih.govrsc.orgnih.gov

The combination of ribosomal synthesis, specific post-translational modifications including enzymatic cyclization, and the precise formation of disulfide bonds results in the stable and biologically active structure of this compound.

Chemical Synthesis and Analog Design

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for assembling the linear peptide chain of Circulin B precursors. uq.edu.aursc.orgresearchgate.net Both tert-butyloxycarbonyl (Boc) and 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) SPPS strategies have been employed for cyclotide synthesis. uq.edu.aursc.org While Fmoc SPPS is generally preferred due to its milder reagents and amenability to automation, Boc SPPS is often used for cyclotide synthesis because of its compatibility with subsequent Native Chemical Ligation (NCL) conditions, a common method for macrocyclization. rsc.org

A significant advancement in Boc SPPS for cyclotides was the development of resins like trityl-associated mercaptopropionic acid−leucine (TAMPAL) resin, which allows the use of various proteinogenic amino acids at the C-terminus for thioester formation. rsc.org Automated microwave-assisted Boc SPPS has also improved yields, purity, and reduced synthesis times compared to manual methods. rsc.org

Native Chemical Ligation (NCL) and Cyclization Strategies

Native Chemical Ligation (NCL) is a powerful chemoselective technique widely used for the head-to-tail cyclization of linear peptide precursors to form the cyclic backbone of cyclotides, including this compound. sci-hub.senih.govnih.govuq.edu.aursc.orgresearchgate.netucl.ac.uk This method involves the reaction between a peptide segment with an N-terminal cysteine residue and another segment with a C-terminal thioester. nih.govresearchgate.netucl.ac.ukcem.com The reaction proceeds through a transthioesterification followed by an intramolecular S-to-N acyl shift, resulting in a native peptide bond at the ligation site. nih.govucl.ac.ukcem.com

For cyclotides, the presence of multiple cysteine residues facilitates a variation of NCL known as "thia-zip" cyclization. sci-hub.senih.govucl.ac.uk This method involves repetitive transthioesterification reactions, leading to stepwise ring expansion through thiolactone intermediates, culminating in the formation of the cyclic peptide backbone via an S-N acyl shift. sci-hub.senih.govucl.ac.uk This entropy-driven ligation is particularly effective for the macrocyclization of cysteine-rich peptides like this compound. nih.gov

While NCL typically requires an N-terminal cysteine and a C-terminal thioester on the linear precursor, strategies have been developed to enable ring-closing NCL on peptides synthesized using Fmoc SPPS. uq.edu.au Forming the C-terminal thioester is a crucial step, and various methods exist, although purification of the thioester is often required before ligation. ucl.ac.uk Newer approaches, such as using unnatural amino acids like N-2-thioethylglycine or linkers like N-mercaptoethoxyglycinamide (MEGA), have been developed to facilitate thioester formation and one-pot cleavage/cyclization procedures. ucl.ac.ukcem.com

Oxidative Folding and Disulfide Bond Formation in vitro

Following backbone cyclization, the linear peptide precursor, now a cyclic molecule, must undergo oxidative folding to form the correct disulfide bonds and acquire its native three-dimensional structure, including the cyclic cystine knot motif. nih.govrsc.orguq.edu.auresearchgate.net Oxidative folding involves the formation of disulfide bonds from reduced cysteine residues. nih.govnih.govmdpi.com

For cyclotides, oxidative folding is a critical step in achieving the native disulfide connectivity. nih.govuq.edu.au While in principle folding could occur before or after cyclization, higher yields and greater purities of cyclotides have been observed when oxidative folding is performed after ring closure. nih.govrsc.org

In vitro oxidative folding of cyclotides has been studied, and conditions involving aqueous buffers, sometimes with hydrophobic cosolvents like isopropanol (B130326) (iPrOH) and disulfide shuffling reagents like reduced glutathione (B108866) (GSH), have been employed. uq.edu.au The process involves the formation of disulfide bonds through thiol-disulfide exchange reactions, often mediated by redox reagents. nih.govuq.edu.aunih.govnih.govmdpi.com The oxidative folding pathway can involve the formation of intermediate species with different disulfide connectivities before reaching the native state. uq.edu.aunih.gov

Regioselective Disulfide Formation Approaches

Achieving the correct pairing of disulfide bonds in cysteine-rich peptides like this compound, which has three disulfide bonds, can be challenging due to the possibility of forming numerous disulfide isomers during oxidative folding. mdpi.com Regioselective disulfide formation approaches aim to control the pairing of cysteine residues to ensure the formation of the native disulfide bonds. uq.edu.aumdpi.comd-nb.infodntb.gov.uanih.gov

These strategies often involve the use of orthogonally protected cysteine pairs, where different protecting groups are used for different cysteine residues. mdpi.comd-nb.infonih.gov These protecting groups can be selectively removed in a stepwise manner, allowing for the controlled formation of disulfide bonds in a specific order. mdpi.comd-nb.infonih.gov Examples of protecting groups used for regioselective disulfide formation include acetamidomethyl (Acm), tert-butylthio (StBu), 4-methylbenzyl/4-methoxybenzyl (Meb/Mob), and trityl (Trt) groups. rsc.orgnih.gov

Design and Synthesis of this compound Analogues and Derivatives

The chemical synthesis capabilities developed for this compound and other cyclotides have facilitated the design and synthesis of analogues and derivatives. uq.edu.aunih.govuq.edu.au This is crucial for exploring structure-activity relationships, understanding the role of specific amino acid residues, and potentially developing molecules with improved or altered biological activities. uq.edu.aunih.govrsc.org

Analogues can be designed by modifying the amino acid sequence, introducing non-proteinogenic amino acids, or incorporating other chemical modifications. SPPS, combined with NCL and controlled oxidative folding, allows for the systematic synthesis of these modified peptides. uq.edu.aucem.com

Research findings from the synthesis and evaluation of cyclotide analogues have provided insights into the structural features responsible for their biological activities and exceptional stability. uq.edu.aunih.gov For example, studies have explored the impact of replacing non-conserved residues with inert, flexible backbone spacers to potentially develop cyclotides as inert scaffolds for drug design. diva-portal.org The ability to synthesize analogues also allows for the grafting of epitopes or other functional motifs onto the stable cyclotide framework. uq.edu.au

Molecular Mechanisms of Biological Activity

Interaction with Lipid Membranes and Pore Formation Hypothesis

A primary mechanism proposed for the bioactivity of cyclotides, including Circulin B, is their ability to target and interact with lipid membranes. This interaction is often hypothesized to involve the formation of pores in the membrane researchgate.netresearchgate.netacs.orgnih.gov. The interaction with negatively charged bacterial membranes is often driven by the positive charge of antimicrobial peptides (AMPs) like this compound through electrostatic interactions researchgate.netnih.govpnas.orgnih.gov. This initial binding can lead to membrane permeabilization, disrupting cellular homeostasis and ultimately causing cell death researchgate.netnih.gov.

The pore formation hypothesis suggests that cyclotides can insert into the lipid bilayer and self-associate to form transmembrane channels or pores acs.orgnih.gov. These pores can lead to the leakage of ions and essential cellular components, disrupting the membrane potential and metabolic processes researchgate.netnih.gov. Studies comparing this compound and kalata B1, another cyclotide, in hemolytic assays (testing their ability to lyse red blood cells) showed that this compound was slightly more potent, which could be related to differences in their ability to form pores acs.org. The formation of toroidal lipopeptide-lipid pores has been suggested for some membrane-active peptides, where the peptide and lipid molecules collectively rearrange to form a pore, and the ability to form such pores can depend on the charge and shape of membrane lipids nih.gov. Molecular dynamics simulations are used to investigate the thermodynamics of pore formation in lipid membranes in the presence of AMPs chemrxiv.org.

Role of Cationic Residues and Hydrophobicity in Activity

The biological activity of cyclotides, including their bactericidal effects, is strongly correlated with their cationicity researchgate.netpsu.edu. The presence and location of cationic residues appear to be particularly important for activity against Gram-negative bacteria researchgate.netpsu.edu. This compound contains cationic residues, including a KNK sequence, in addition to an arginine residue acs.org. The specific arrangement and exposure of these cationic residues on the molecule's surface influence its interaction with negatively charged microbial membranes researchgate.netresearchgate.net.

While the cysteine knot motif provides structural stability, the bactericidal activity is more related to the cationicity researchgate.netpsu.edu. Comparisons between Circulin A and this compound, which have high sequence similarity but distinct structures and activities, highlight the importance of residue orientation researchgate.netpsu.edu. In this compound, a valine residue contributes to changes in the conformation of cationic clusters, making the cationic residues more exposed at the edge of the molecule compared to Circulin A researchgate.netpsu.edu. This difference in the presentation of positive charges likely contributes to this compound's activity against both Gram-positive and Gram-negative bacteria, whereas Circulin A and kalata B1 are primarily active against Gram-positive bacteria psu.edu.

Cellular Targets and Molecular Interactions (e.g., HIV Protease Inhibition)

Beyond membrane disruption, this compound has been shown to have activity against specific cellular targets. Notably, this compound, along with Circulin A, has been identified as inhibiting HIV protease researchgate.netmdpi.comresearchgate.net. HIV protease is a crucial enzyme for the virus's replication cycle, making it a significant target for antiviral therapies mdpi.com. The inhibition of this enzyme by this compound interferes with the proper processing of viral polyproteins, thus preventing the maturation of new infectious viral particles mdpi.com.

While the exact details of the molecular interaction between this compound and HIV protease are not extensively detailed in the provided context, its identification as a protease inhibitor highlights a distinct mechanism of action compared to its membrane-disrupting antimicrobial effects researchgate.netmdpi.comresearchgate.net. Cyclotides can also interfere with viral entry by interacting with viral receptors or co-receptors on target cells nih.gov.

Spectrum of Biological Activities Non Clinical Investigations

Antimicrobial Activity

Circulin B has demonstrated antimicrobial activity against both bacterial and fungal species researchgate.netmdpi.comnih.govpnas.orgnih.govmdpi.comcabidigitallibrary.org. Studies indicate that this activity can be influenced by salt concentration, suggesting that initial interactions with microbial surfaces may involve electrostatic forces nih.govpnas.org.

Investigations have shown that this compound is active against both Gram-positive and Gram-negative bacteria psu.edunih.govuniprot.org. Notably, it has exhibited potent activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 0.41 µM psu.edunih.gov. Against Staphylococcus aureus, this compound has shown moderate activity psu.edu. Some reports indicate conflicting data regarding its activity against S. aureus and E. coli under high salt conditions mdpi.comnih.gov.

Below is a summary of reported antibacterial activity against specific strains:

Bacterial SpeciesGram StainActivityMinimum Inhibitory Concentration (MIC)Reference
Escherichia coliNegativePotent0.41 µM psu.edunih.gov
Staphylococcus aureusPositiveModerateNot specified in detail in snippets psu.edu
Klebsiella oxytocaNegativeActiveNot specified in detail in snippets nih.gov
Pseudomonas aeruginosaNegativeActiveNot specified in detail in snippets nih.gov
Proteus vulgarisNegativeActiveNot specified in detail in snippets nih.gov

This compound has shown moderate activity against certain fungal strains. Specifically, it has demonstrated activity against Candida kefyr and Candida tropicalis nih.govnih.gov. However, it has been reported to be inactive against Candida albicans nih.gov.

Antiviral Activity (e.g., Anti-HIV Activity, HIV Protease Inhibition)

This compound has been found to possess antiviral activity, particularly against the human immunodeficiency virus (HIV) mdpi.comnih.govresearchgate.netuniprot.orgnih.govxiahepublishing.com. It inhibits the cytopathic effects and replication of HIV mdpi.comnih.govuniprot.orgnih.gov. Studies have indicated that this compound can inhibit HIV protease mdpi.comnih.govntu.edu.sgresearchgate.net. Antiviral cytoprotective concentrations (EC50) for this compound against HIV-infected cells have been reported to range from approximately 40 to 260 nM mdpi.comnih.govxiahepublishing.comresearchgate.net.

Below is a summary of reported anti-HIV activity:

TargetActivityEC50 Range (Antiviral Cytoprotective Concentration)IC50 (Cytotoxic Concentration)Reference
HIV ReplicationInhibition of cytopathic effects/replication~40 - 260 nM~520 nM, 0.5 µM mdpi.comnih.govxiahepublishing.comresearchgate.net
HIV ProteaseInhibitionNot specified in detail in snippetsNot specified in detail in snippets mdpi.comnih.govntu.edu.sgresearchgate.net

Insecticidal Activity

Insecticidal activity is a reported property of the cyclotide family, which includes this compound researchgate.netmdpi.comresearchgate.netacs.orgoup.com. While this compound is mentioned in the context of cyclotides exhibiting insecticidal properties, detailed research findings specifically focusing on the insecticidal efficacy or mechanisms of this compound alone were not prominently detailed in the provided information researchgate.netmdpi.comresearchgate.netacs.org. The natural function of cyclotides is believed to involve plant defense against pests and pathogens, which aligns with observed insecticidal activity in the family researchgate.netpnas.orgoup.com.

Cytotoxic Activity (against specific cell lines, mechanisms only)

This compound has been reported to exhibit cytotoxic activity researchgate.netmdpi.comresearchgate.netnih.govresearchgate.net. It has been shown to lyse human red blood cells, demonstrating hemolytic activity with a lethal dose 50% (LD50) of 400 µM nih.gov. An inhibitory concentration 50% (IC50) of 0.5 µM against target cells (such as CEM-SS human T-lymphoblast cells used in anti-HIV assays) has also been reported researchgate.netnih.govresearchgate.net. The dual activity of inhibiting HIV and exhibiting cytotoxicity is a characteristic observed in many anti-HIV cyclotides researchgate.netnih.govresearchgate.net. The mechanism underlying the cytotoxic effect may involve the disruption of cell membranes acs.orgscirp.org.

Structure Activity Relationship Sar Studies

Correlation between Structure and Biological Potency

Studies comparing the structure and activity profiles of Circulin B with other cyclotides, such as Circulin A and kalata B1, reveal correlations between structural features and biological potency. Despite structural similarities, this compound exhibits a broader spectrum of antimicrobial activity compared to Circulin A. This compound has shown potent activity against Gram-negative bacteria, including Escherichia coli, and is also active against Gram-positive bacteria and certain fungi. libretexts.orgnih.gov In contrast, Circulin A and kalata B1 are primarily potent against Gram-positive bacteria like Staphylococcus aureus and show limited activity against Gram-negative strains. libretexts.orgnih.gov

The differing activity profiles appear to be linked to variations in amino acid sequence and the resulting presentation of physicochemical properties on the molecular surface. Specifically, the presence and location of cationic residues are suggested to be crucial for activity against Gram-negative bacteria. uq.edu.auwikipedia.org this compound contains an arginine residue and a KNK sequence, contributing to its positive charge. The conformation of cationic clusters in this compound, influenced by a valine residue, leads to cationic residues being more exposed at the molecule's edge, which is thought to contribute to its broader spectrum activity compared to Circulin A, where an arginine residue is folded back into the backbone, reducing surface cationicity. nih.gov Quantitative structure-activity relationship (QSAR) models for cyclotides suggest that activity is proportional to their lipophilic and positively charged surface areas, provided these surfaces are distributed asymmetrically. uq.edu.auresearchgate.net

The anti-HIV activity observed with circulins is a feature shared by many anti-HIV cyclotides. uq.edu.aunih.gov While both Circulin A and this compound possess anti-HIV activity, they also exhibit cytotoxicity to target cells, although with reduced cytotoxicity compared to their anti-HIV potency. uq.edu.aunih.govlibretexts.org

The following table summarizes the antimicrobial activity profiles of this compound, Circulin A, and kalata B1 based on the provided search results:

CyclotideActivity Against Gram-Positive Bacteria (e.g., S. aureus)Activity Against Gram-Negative Bacteria (e.g., E. coli)Activity Against Fungi (e.g., Candida species)
This compoundModerately active libretexts.orgPotent activity libretexts.orgModerately active against some species libretexts.org
Circulin APotent activity libretexts.orgLittle/Inactive libretexts.orgModerately active against some species libretexts.org
Kalata B1Potent activity libretexts.orgLittle/Inactive libretexts.orgModerately active against some species libretexts.org

Note: This table is based on the specific examples and comparisons found within the provided search snippets.

Influence of Cyclic Backbone and Cystine Knot on Activity

The cyclic backbone and the embedded cystine knot motif are central to the remarkable stability of this compound and other cyclotides. uq.edu.auresearchgate.netnih.gov This structural rigidity confers resistance to proteolytic degradation, a significant advantage for potential therapeutic applications. uq.edu.aunih.govnih.gov The stability provided by the cyclic structure and the knotted disulfide bonds (Cys I-IV, Cys II-V, and Cys III-VI connectivity) is crucial for maintaining the peptide's three-dimensional fold, which in turn presents the functional residues in the correct orientation for interaction with biological targets, such as cell membranes. uq.edu.auresearchgate.net

The mechanism of action for many cyclotides, including this compound, involves interaction with and disruption of lipid membranes, potentially through pore formation. uq.edu.auwikipedia.org The stable CCK motif, along with the nature of the surface-exposed hydrophobic patch, plays an integral role in the potency of this membrane interaction. wikipedia.org The constraints imposed by the cystine knot and the cyclic backbone contribute to a compact and well-defined structure, which is essential for their biological function. uq.edu.au

Topological Differences and Activity Profiles

Cyclotides are broadly classified into subfamilies based on structural and sequence features, including topological differences. The two main subfamilies are the bracelet and Möbius subfamilies, distinguished by the presence or absence of a cis-Pro peptide bond that introduces a conceptual twist in the backbone of Möbius cyclotides. researchgate.netnih.gov this compound belongs to the bracelet subfamily. nih.gov

Interestingly, despite being a bracelet cyclotide, the structure of this compound shows similarities to kalata B1, a prototypic Möbius cyclotide, particularly in having three antiparallel β-sheets. nih.gov However, their activity profiles are distinct. As mentioned earlier, this compound has a broader antimicrobial spectrum than kalata B1, being active against both Gram-positive and Gram-negative bacteria, while kalata B1 is primarily active against Gram-positive bacteria. libretexts.orgnih.gov

Analytical Methodologies for Research

Extraction and Purification Techniques (e.g., RP-HPLC)

The initial steps in studying Circulin B involve its extraction from natural sources, such as the leaves of Chassalia parvifolia, followed by purification to obtain a sample of sufficient purity for detailed analysis scispace.com. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for the purification of peptides, including cyclotides like this compound scispace.comnih.govhplc.eucore.ac.uk. RP-HPLC separates compounds based on their hydrophobicity, utilizing a stationary phase that is less polar than the mobile phase nih.govhplc.eu. This method has proven effective in separating this compound from complex mixtures extracted from plant material scispace.comdiva-portal.org.

Mass Spectrometry (MS) for Characterization and Identification

Mass Spectrometry (MS) is an indispensable tool for characterizing and identifying this compound, providing information about its molecular weight and sequence core.ac.uknih.govnih.govnih.govchromatographyonline.comcore.ac.ukreadthedocs.io. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS and electrospray ionization (ESI-MS), often coupled with liquid chromatography (LC-MS), are employed nih.govasm.orgsielc.com. MS analysis can confirm the molecular mass of this compound and, through tandem MS (MS/MS), provide fragmentation patterns that help in sequencing the peptide and identifying post-translational modifications chromatographyonline.comnih.govasm.orglu.se. For instance, MALDI-TOF MS has been used to analyze cyclotides, confirming the presence of peptides with specific m/z values in purified fractions nih.gov.

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

HPLC, particularly in its reversed-phase mode (RP-HPLC), is fundamental for the separation and analysis of this compound and related peptides core.ac.uknih.govnih.govcore.ac.ukkyoto-u.ac.jp. HPLC allows for the separation of components in a mixture based on their differential interactions with the stationary and mobile phases nih.govhplc.eu. This is critical for isolating this compound from other compounds present in the crude extract and for analyzing the purity of a sample nih.govhplc.eu. HPLC methods have been developed and optimized for the separation of various peptides, including those in the polymyxin-colistin-circulin family nih.govasm.orgsielc.com. The retention time of this compound in a specific HPLC system serves as a valuable analytical characteristic asm.org.

Other Spectroscopic Methods (e.g., UV Spectroscopy)

Other spectroscopic methods, such as Ultraviolet (UV) spectroscopy, can also be applied in the study of this compound, often in conjunction with techniques like HPLC core.ac.uklibretexts.orgsci-hub.se. UV detectors are commonly integrated into HPLC systems to monitor the elution of peptides by measuring their absorbance at specific wavelengths, typically around 214 nm for peptide bonds sci-hub.sethermofisher.com. While UV spectroscopy alone may not provide detailed structural information for peptides without strong chromophores, it is useful for detecting the presence of peptides during chromatographic separation and for quantitative analysis based on absorbance intensity sci-hub.sethermofisher.commt.com. UV spectra can also provide information about the presence of aromatic amino acids if they are part of the peptide sequence libretexts.org.

Amino Acid Composition Analysis

Amino acid composition analysis is used to determine the types and quantities of amino acids present in this compound nih.govnih.govmdpi.com. This technique typically involves hydrolyzing the peptide into its constituent amino acids, followed by separation and quantification of these amino acids using methods like HPLC with appropriate detection kyoto-u.ac.jpjst.go.jp. Amino acid analysis provides a compositional fingerprint of this compound, which can be used to verify its identity and assess its purity kyoto-u.ac.jp. For example, early studies on circulins used amino acid analysis to determine the molar ratios of constituent amino acids kyoto-u.ac.jp.

Amino Acid Composition of this compound (Example based on typical cyclotide analysis)

While specific detailed quantitative data for this compound's amino acid composition from the search results is limited to mentions of the method being used, general cyclotide analysis involves determining the ratios of amino acids like cysteine, glycine, asparagine, threonine, leucine, and diaminobutyric acid kyoto-u.ac.jp. This compound is known to contain six conserved cysteine residues forming three disulfide bonds researchgate.netnih.gov.

Amino AcidTypical Presence in Cyclotides (Illustrative)
CysteinePresent (6 residues)
GlycinePresent
Asparagine/Aspartic AcidPresent
ThreoninePresent
LeucinePresent
IsoleucinePresent
Diaminobutyric AcidPresent

Computational and Theoretical Studies

Homology Modeling and Three-Dimensional Structure Prediction

Homology modeling, or comparative modeling, is a widely used computational technique to predict the three-dimensional (3D) structure of a protein based on the known structure of a homologous protein (template). microbenotes.comscialert.net This method is particularly valuable when experimental structures are unavailable, leveraging the principle that similar sequences tend to adopt similar structures. microbenotes.com

For Circulin B, with a known structure available in the Protein Data Bank (PDB ID: 2ERI), homology modeling has been utilized in studies involving related cyclotides. researchgate.netresearchgate.net For instance, the structure of this compound (PDB 2ERI) has been used as a template for modeling other cyclotides, such as parigidin-br1, due to significant sequence identity (77% and 75% identity reported in different instances). researchgate.net The process typically involves identifying suitable templates using tools like PSI-BLAST, aligning the target sequence with the template, constructing theoretical 3D structures using software like Modeler, and validating the generated models. researchgate.netmicrobenotes.comfrontiersin.org

The 3D structure of this compound itself (PDB: 2ERI) has been determined, providing a basis for comparative structural analyses with other cyclotides. researchgate.net this compound belongs to the bracelet subfamily of cyclotides, distinguished by the absence of a cis-Pro residue in loop 5, which results in a different backbone twist compared to the Möbius subfamily. researchgate.net

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior and dynamics of molecular systems, providing insights into conformational changes and flexibility. mdpi.comresearchgate.net Conformational sampling, often performed through MD simulations, explores the various possible shapes or conformers a molecule can adopt. researchgate.netbiorxiv.org

MD simulations have been employed to investigate the structural stability and dynamics of this compound. nih.govfigshare.com Studies have computationally analyzed parameters such as intra-molecular interactions, secondary structure, hydrophobicity, root mean square deviation (RMSD), root mean square fluctuation (RMSF), radius of gyration, ovality, angular deviation, surface area (polar and non-polar), hydrogen bond distribution, and disulfide bond distances to assess the stability of this compound. nih.gov

The conserved cysteine residues in this compound form three disulfide bonds that contribute to its stability. researchgate.net Analyzing the distances of these disulfide bonds and their variations across different conformers obtained from conformational sampling helps in determining the stability of this compound. researchgate.net Computational analysis has indicated that the stability favors this compound when compared to Circulin A, supported by various parameters derived from these simulations. nih.gov

MD simulations can also provide valuable information on the interaction of peptides with membranes and their subsequent activity. mdpi.com

In Silico Analysis of Peptide-Membrane Interactions

In silico analysis of peptide-membrane interactions is crucial for understanding the mechanism of action of membrane-active peptides like cyclotides. researchgate.netmdpi.com Cyclotides are believed to exert much of their biological activity through interactions with cell membranes, potentially via pore formation at the lipid bilayer. researchgate.netresearchgate.netmdpi.com

Computational studies have investigated the interaction of this compound with membranes. In silico analyses, including studies using servers like PPM, have suggested higher stability of potent antibacterial cyclotides, including this compound, during peptide-membrane interaction. researchgate.net This is indicated by lower ΔGtransfer and lower tilt angle, along with higher penetration depth into membranes compared to non-potent cyclotides. researchgate.net Molecular dynamics simulations further support these findings regarding cyclotide-membrane interactions. researchgate.net

The physicochemical properties of cyclotides, such as lipophilicity and electrostatic properties, play a significant role in their adsorption to membranes and the mechanisms by which they disrupt membrane integrity. plos.org The presence and distribution of charged and hydrophobic residues on the peptide surface are critical for membrane interaction. researchgate.netmdpi.com this compound's surface structure, particularly the arrangement of cationic residues, influences its interaction with negatively charged bacterial membranes. researchgate.netresearchgate.net

Binding Potential and Interaction Studies with Target Receptors/Proteins

Computational methods, such as molecular docking and protein-peptide interaction studies, are used to predict the binding potential and interactions of peptides with target receptors or proteins. figshare.comscienceopen.comresearchgate.net These studies help to elucidate the molecular basis of a peptide's activity.

This compound has been investigated for its potential interactions with various biological targets, including those related to its anti-HIV activity. nih.govmdpi.com Computational studies have explored the binding of this compound to the E protein of arboviruses, with docking studies providing binding scores. figshare.com

Furthermore, in silico peptide-protein interaction studies have examined the potential of antimicrobial peptides, including this compound, to target viral proteins such as the Middle East Respiratory Syndrome Coronavirus (MERS-CoV) spike protein and SARS-CoV-2 nucleocapsid protein. scienceopen.comnih.govnih.gov These studies involve retrieving peptide and protein structures, performing docking simulations to predict binding modes and affinities, and analyzing the types of interactions (e.g., hydrogen bonds, electrostatic interactions) formed between the peptide and the target protein. scienceopen.comnih.govnih.gov While this compound was included in lists of antimicrobial peptides considered for such studies, specific detailed binding interactions with these viral proteins at the residue level from these searches were not prominently detailed for this compound itself, beyond its inclusion in lists of peptides subjected to these analyses. scienceopen.comnih.govnih.gov

Computational docking tools are used to understand the structural affinity of peptides with their interacting proteins. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the structural properties of compounds and their biological activity. researchgate.netplos.orgudemy.com This allows for the prediction of the activity of new compounds based on their structures and provides insights into the structural features important for activity. udemy.com

QSAR modeling has been applied to cyclotides, including this compound, to understand the relationship between their structure and antimicrobial activity. researchgate.netplos.org These models often incorporate physicochemical descriptors that quantify properties such as lipophilicity, charge, and surface area distribution. researchgate.netplos.org

Studies using QSAR models have suggested that the activity of cyclotides is proportional to their lipophilic and positively charged surface areas, provided that the distribution of these surfaces is asymmetric. researchgate.netplos.org This highlights the importance of the interplay between hydrophobic and electrostatic forces in the membrane-mediated activity of cyclotides. plos.org Predicted structures, often obtained through homology modeling, are used in QSAR modeling to calculate molecular descriptors. researchgate.net

Interactive Data Table: Computational Parameters and Stability of this compound

ParameterValue (this compound)UnitSource nih.gov
Intra-molecular interactions61Count nih.gov
Hydrophobicity67.34% nih.gov
Root Mean Square Deviation2.64Å nih.gov
Root Mean Square Fluctuation0.08Å nih.gov
Radius of Gyration8.96Å nih.gov
Ovality3.49Dimensionless nih.gov
Angular Deviation73.6Degrees nih.gov
Hydrogen Bond Distribution11.94Count nih.gov
Membrane Associated Free Energy-4.10kcal/mol nih.gov

Advanced Research and Engineering Applications

Circulin B as a Molecular Scaffold for Peptide Engineering

This compound's robust structure makes it an ideal molecular scaffold for peptide engineering. researchgate.net The inherent stability of the cyclotide framework, conferred by its head-to-tail cyclic backbone and knotted disulfide bonds, allows for the modification of its sequence without compromising the core structure. researchgate.netnih.gov This tolerance to amino acid substitutions, particularly in the loops between the conserved cysteine residues, enables the introduction of new functionalities. researchgate.net Computational analyses have reinforced the suitability of this compound as a template, showing favorable parameters in terms of intra-molecular interactions, hydrophobicity, and structural deviation, suggesting it is a superior scaffold for designing therapeutic peptides compared to other circulins like Circulin A. nih.gov

Data derived from computational analysis of this compound's structural stability. nih.gov

Epitope grafting is a key strategy in peptide engineering where a specific, biologically active sequence (the epitope) is incorporated into a stable scaffold molecule like this compound. uq.edu.aunih.gov The purpose of this technique is to confer the scaffold's stability to the often-labile bioactive epitope, thereby protecting it from degradation while preserving its function. nih.govlifetein.com The loops of the this compound framework are amenable to such insertions. researchgate.net By replacing a native loop sequence with a desired epitope, researchers can create a chimeric peptide that combines the stability of this compound with the targeted activity of the grafted sequence. researchgate.netnih.gov This approach has been successfully demonstrated with other cyclotide scaffolds, where grafted epitopes for various therapeutic targets retained their bioactivity. lifetein.com

A primary limitation of using linear peptides as therapeutic agents is their susceptibility to degradation by proteases in the body. nih.govnih.gov The unique, constrained structure of this compound provides a solution to this challenge. By grafting a bioactive peptide sequence onto the this compound scaffold, the epitope is protected from enzymatic attack due to the scaffold's high resistance to proteolysis. researchgate.netnih.gov This molecular grafting strategy effectively increases the half-life and metabolic stability of the active sequence. nih.gov The inherent cyclization and disulfide-rich nature of the this compound scaffold are the principal features responsible for this stability enhancement, making it a powerful tool for improving the drug-like properties of other peptides. nih.govnih.gov

Biotechnological Applications (e.g., Biopesticides)

The natural biological activities of cyclotides, including this compound, extend to biotechnological applications, most notably in agriculture. Many cyclotides exhibit potent insecticidal properties, making them promising candidates for the development of biopesticides. researchgate.net These plant-derived peptides offer an eco-friendly alternative to conventional chemical pesticides. nih.gov Biopesticides are generally target-specific, biodegradable, and have a lower environmental impact compared to synthetic chemicals. nih.govacademicjournals.org The mechanism of action for cyclotides like this compound often involves disrupting the cell membranes of insect pests. researchgate.net Their exceptional stability under harsh environmental conditions further enhances their suitability for agricultural use, where they could be applied to crops for protection against various insect pests. researchgate.netnih.gov

Table 2: Characteristics of this compound Relevant to Biopesticide Development

Characteristic Implication for Biopesticide Use
Insecticidal Activity Provides the primary mechanism for pest control. researchgate.net
High Stability Ensures persistence and efficacy in the field, resisting thermal and proteolytic degradation. researchgate.net
Natural Origin Offers a potentially biodegradable and more environmentally friendly option than synthetic pesticides. nih.govacademicjournals.org

| Membrane-Targeting Action | Suggests a mode of action that may be difficult for pests to develop resistance against. researchgate.net |

Development of Novel Peptide-Based Therapeutics (General Principles)

The development of new drugs based on peptides is a rapidly growing field, driven by their high specificity and potency, which often results in fewer side effects compared to small-molecule drugs. mdpi.com However, challenges such as poor stability and low bioavailability have historically limited their use. nih.govmdpi.com

This compound and other cyclotides represent a solution to these challenges. researchgate.net Their rigid, cyclic structure serves as an excellent starting point for designing novel therapeutics. nih.gov The core principles involve leveraging the stable scaffold to:

Present Bioactive Epitopes: As discussed, grafting specific targeting or active sequences onto the this compound framework can create highly stable and specific drugs. nih.gov

Improve Pharmacokinetic Properties: The resistance of the cyclotide scaffold to enzymatic degradation can significantly extend the in-vivo half-life of a peptide drug. nih.gov

Enable New Mechanisms of Action: The ability of cyclotides to interact with and disrupt cell membranes can be harnessed for developing novel antimicrobial or anticancer agents. researchgate.netnih.gov

By combining the advantageous structural features of this compound with the specific activities of other known peptide sequences, it is possible to engineer a new generation of peptide-based drugs with improved stability and therapeutic potential. researchgate.netnih.govmdpi.com

Future Directions and Research Gaps

Elucidation of Uncharacterized Mechanisms of Action

While cyclotides are known to interact with biological membranes, the complete membrane disruption mechanism is not yet fully evaluated and appears to be sequence-dependent. uq.edu.au For Circulin B, specifically, its anti-HIV activity was initially identified, but the precise mechanism has not been fully determined, although the location of positive charges is thought to influence peptide-membrane interactions crucial for antiviral activity. researchgate.netnih.gov Further research is needed to fully understand how this compound and other cyclotides exert their effects at the molecular level, including their interactions with specific cellular targets and pathways. mdpi.com Studies suggest that cyclotides can target membranes of infectious agents by binding to phosphatidylethanolamine, leading to permeabilization. acs.orgnih.gov They may also function as carriers and cell-penetrating molecules. acs.orgnih.gov Understanding how structural features, such as the distribution of hydrophobic and charged residues, influence these interactions is an ongoing area of study. nih.govnih.gov

Exploration of Novel Bioactivities

Optimization of Synthetic Routes for Scalability

The synthesis of cyclotides, including this compound, remains a significant bottleneck that limits their large-scale production and widespread use. acs.orgnih.gov While solid phase peptide synthesis (SPPS) approaches, such as Fmoc-based SPPS, are predominantly used, access to grafted peptides can be inefficient, resulting in low yields. acs.orgnih.gov Oxidative folding of grafted peptides can also be compromised, affecting structural integrity. acs.org Early synthetic methods for this compound and Circulin A using Boc chemistry also noted losses in yield. acs.orguq.edu.au Optimizing chemical synthesis strategies to improve efficiency, yield, and scalability is crucial for the future development of this compound as a potential therapeutic agent or research tool. acs.orgacs.orgnih.gov Research into alternative synthesis methods and the role of enzymes like asparaginyl endoproteinases (AEPs) in cyclization may offer pathways to more efficient production. nih.govuq.edu.au

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Circulin B from natural sources?

  • Answer : Isolation typically involves solvent extraction, chromatography (e.g., HPLC, LC-MS), and spectroscopic techniques (NMR, FTIR) for structural elucidation. Ensure reproducibility by documenting solvent ratios, column parameters, and purity thresholds (≥95%). Include negative controls to rule out contamination . Error analysis (e.g., systematic vs. human errors in spectral interpretation) is critical for validation .

Q. How can researchers design experiments to study this compound’s mechanism of action against viral pathogens?

  • Answer : Use in vitro assays (e.g., plaque reduction neutralization tests) with dose-response curves to quantify IC50 values. Pair with cellular toxicity assays (MTT/XTT) to establish selectivity indices. For in vivo models, adhere to ethical guidelines for animal studies and include sham-treated controls. Validate findings using orthogonal methods (e.g., surface plasmon resonance for binding affinity) .

Q. What are the best practices for validating this compound’s bioactivity in heterogeneous cell lines?

  • Answer : Standardize cell lines (ATCC-certified), culture conditions, and passage numbers. Use multiple assay formats (e.g., fluorescence-based vs. luminescence) to cross-verify results. Apply statistical corrections (e.g., Benjamini-Hochberg procedure) to minimize false discovery rates in high-throughput screens .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies optimize this compound’s efficacy while reducing cytotoxicity?

  • Answer : Employ site-directed mutagenesis or semi-synthetic modification to alter specific residues (e.g., cyclic peptide backbone). Use molecular dynamics simulations to predict conformational stability and docking studies to map interactions with target proteins (e.g., viral envelope glycoproteins). Validate via in vitro cytotoxicity panels and comparative IC50 analyses .

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

  • Answer : Conduct meta-analyses to identify confounding variables (e.g., solvent polarity, assay temperature). Use the PICO framework (Population, Intervention, Comparison, Outcome, Time) to standardize experimental reporting. Replicate disputed results under controlled conditions with blinded data analysis .

Q. How should researchers design studies to investigate this compound’s synergistic effects with existing antivirals?

  • Answer : Apply combination index (CI) models (e.g., Chou-Talalay method) to quantify synergism/antagonism. Use factorial design experiments to test multiple drug ratios and concentrations. Include isobolograms to visualize interactions. Publish raw data in supplementary materials for reproducibility .

Q. What methodologies address this compound’s potential resistance mechanisms in viral populations?

  • Answer : Serial passage experiments under sublethal this compound exposure to induce resistance. Perform whole-genome sequencing of resistant strains to identify mutations. Validate via reverse genetics (e.g., introducing mutations into wild-type strains). Use longitudinal studies to track resistance evolution .

Q. How can omics technologies elucidate this compound’s biosynthesis pathways in host organisms?

  • Answer : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify biosynthetic gene clusters. Use CRISPR-Cas9 knockouts to confirm gene function. Cross-reference with metabolomics data to map precursor-product relationships. Share datasets in public repositories (e.g., NCBI SRA) .

Methodological Guidelines

  • Data Reproducibility : Document experimental protocols in line with journal requirements (e.g., Beilstein Journal of Organic Chemistry), including instrument calibration data and statistical thresholds .
  • Ethical Compliance : For human-derived samples, ensure IRB approval and anonymization. Use PICOT criteria to frame clinical research questions .
  • Error Mitigation : Differentiate systematic errors (e.g., instrument drift) from random errors (e.g., pipetting variability) in results sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.